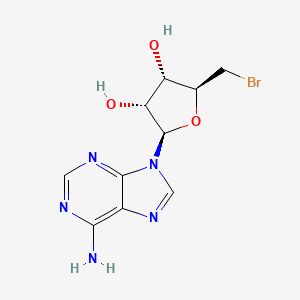
5'-Bromo-5'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-5’-deoxyadenosine is a synthetic nucleoside analog with the molecular formula C10H12BrN5O3. It is characterized by the substitution of a bromine atom at the 5’ position of the ribose moiety, replacing the hydroxyl group typically found in adenosine. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-5’-deoxyadenosine typically involves the bromination of 5’-deoxyadenosine. One common method is the reaction of 5’-deoxyadenosine with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of 5’-Bromo-5’-deoxyadenosine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enzymatic methods using fluorinase enzymes have been explored for the synthesis of halogenated nucleosides, including 5’-Bromo-5’-deoxyadenosine .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Bromo-5’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles, such as fluoride ions, to form 5’-fluoro-5’-deoxyadenosine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable solvent (e.g., dimethyl sulfoxide) are commonly used.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products:
Substitution Reactions: The major product is often a halogenated nucleoside, such as 5’-fluoro-5’-deoxyadenosine.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5’-Bromo-5’-deoxyadenosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Bromo-5’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. The bromine atom at the 5’ position can influence the compound’s binding affinity and specificity for target molecules. In enzymatic reactions, 5’-Bromo-5’-deoxyadenosine can act as a substrate or inhibitor, affecting the activity of nucleoside phosphorylases and other related enzymes .
Comparación Con Compuestos Similares
5’-Fluoro-5’-deoxyadenosine: Similar in structure but with a fluorine atom at the 5’ position instead of bromine.
5’-Iodo-5’-deoxyadenosine: Contains an iodine atom at the 5’ position.
5’-Chloro-5’-deoxyadenosine: Features a chlorine atom at the 5’ position.
Uniqueness: 5’-Bromo-5’-deoxyadenosine is unique due to the specific properties imparted by the bromine atom. These properties include altered reactivity in substitution reactions and distinct biological activity compared to its fluorinated, iodinated, and chlorinated counterparts .
Propiedades
Número CAS |
4337-12-6 |
|---|---|
Fórmula molecular |
C10H12BrN5O3 |
Peso molecular |
330.14 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(bromomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
APFCZYXFEJIYLA-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CBr)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CBr)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


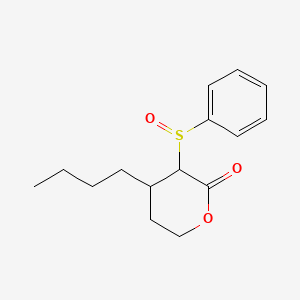
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
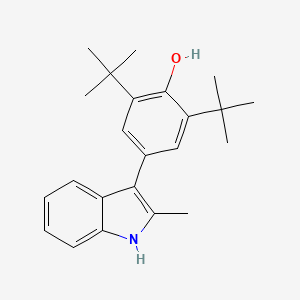
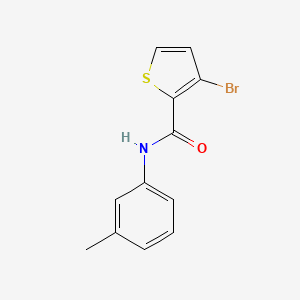
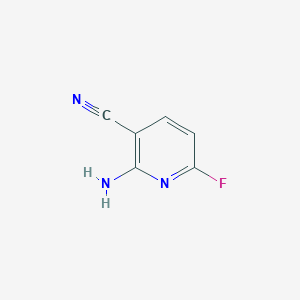

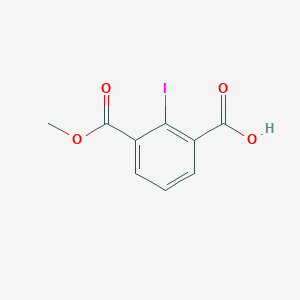
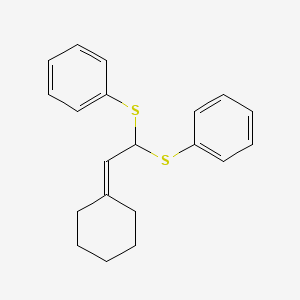
![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
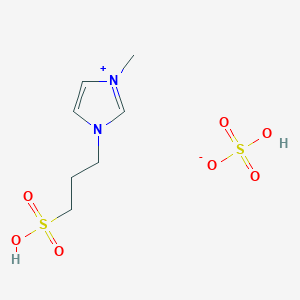
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
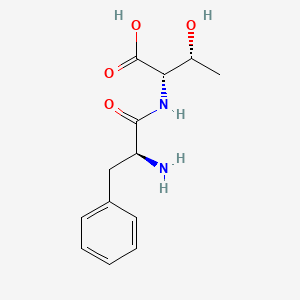
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
